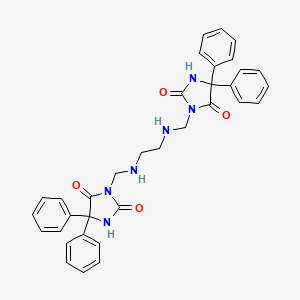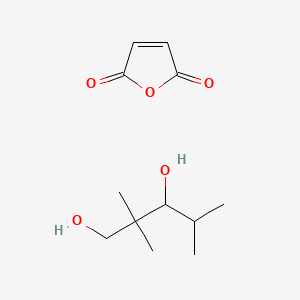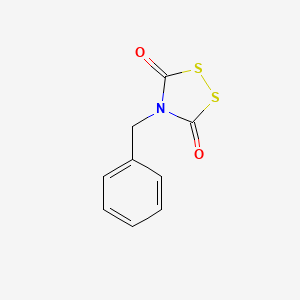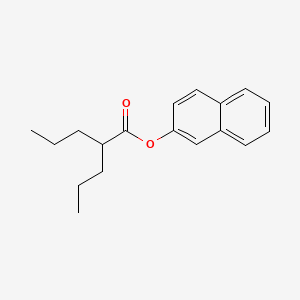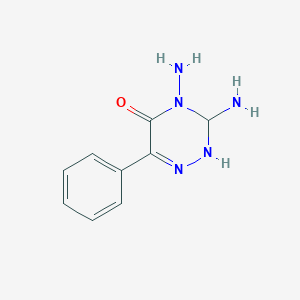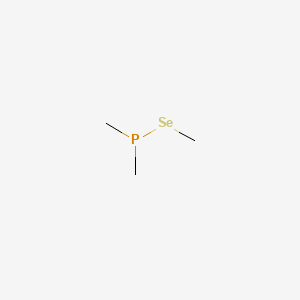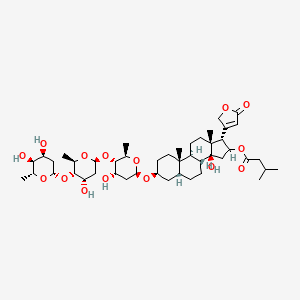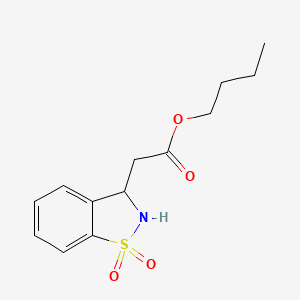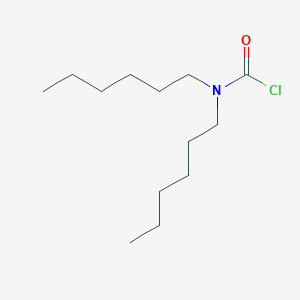
Dihexylcarbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexylcarbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a carbamoyl group (R₂NC(O)Cl) where the R groups are hexyl chains. This compound is typically used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: Dihexylcarbamyl chloride can be synthesized through the reaction of hexylamine with phosgene. The general reaction is as follows: [ 2 \text{C}6\text{H}{13}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{13}\text{NCOCl} + \text{C}6\text{H}{13}\text{NH}_3\text{Cl} ] This reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of hexylamine and phosgene in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of excess phosgene ensures the complete conversion of hexylamine to this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as alcohols, amines, or thiols, forming corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dihexylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: Reacting this compound with alcohols under basic conditions (e.g., using pyridine) forms dihexylcarbamates.
Amines: Reaction with primary or secondary amines forms ureas.
Thiols: Reaction with thiols forms thiocarbamates.
Major Products:
Dihexylcarbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
Dihexylcarbamyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drugs that require carbamate or urea functionalities.
Industry: In the production of agrochemicals, such as pesticides and herbicides, where it serves as a key intermediate.
作用機序
The mechanism of action of dihexylcarbamyl chloride involves its reactivity as an electrophile. The carbamoyl chloride group is highly reactive towards nucleophiles, allowing it to form stable covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of hexyl groups. It is used in the synthesis of dimethylcarbamates.
Diethylcarbamoyl chloride: Contains ethyl groups and is used in the synthesis of diethylcarbamates.
Dipropylcarbamoyl chloride: Contains propyl groups and is used in the synthesis of dipropylcarbamates.
Uniqueness: Dihexylcarbamyl chloride is unique due to its longer hexyl chains, which can impart different physical and chemical properties to the resulting products. These longer chains can influence the solubility, reactivity, and overall behavior of the compounds in which this compound is used as an intermediate.
特性
CAS番号 |
27086-21-1 |
|---|---|
分子式 |
C13H26ClNO |
分子量 |
247.80 g/mol |
IUPAC名 |
N,N-dihexylcarbamoyl chloride |
InChI |
InChI=1S/C13H26ClNO/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChIキー |
KPJAGBYVSJPISB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
